N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
This compound (ID: G419-0012) features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and an acetamide moiety at position 5. The acetamide is further substituted with a 3-methoxyphenyl group, contributing to its molecular weight of 374.4 g/mol (C₂₁H₁₈N₄O₃) .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-28-17-9-5-8-16(12-17)22-20(26)14-24-10-11-25-19(21(24)27)13-18(23-25)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIIDEWDEOYGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolo[1,5-a]pyrazinone Core
Starting Materials: Phenylhydrazine and ethyl acetoacetate.
Reaction Conditions: Reflux in ethanol with catalytic amounts of acetic acid to form the pyrazolone intermediate.
Cyclization: The intermediate undergoes cyclization with 2-chloro-3-formylquinoxaline under basic conditions to form the pyrazolo[1,5-a]pyrazinone core.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. The pyrazolo[1,5-a]pyrazine ring remains stable under mild hydrolysis but may degrade under prolonged exposure to strong acids or bases.
| Conditions | Reactants | Products | Notes |
|---|---|---|---|
| 1M HCl, 80°C, 6 hrs | Water | 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid | Partial degradation of the pyrazine ring |
| 0.5M NaOH, RT, 24 hrs | Ethanol/water (1:1) | N-(3-methoxyphenyl)amine + pyrazolo[1,5-a]pyrazine-4-one | High selectivity for amide cleavage |
Nucleophilic Aromatic Substitution
The electron-deficient pyrazolo[1,5-a]pyrazine ring facilitates substitutions at position 4 (oxo group) or position 2 (phenyl group). The 3-methoxyphenyl substituent directs reactivity through steric and electronic effects.
Cycloaddition and Ring-Opening Reactions
The pyrazine moiety participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions occur under reductive conditions.
Oxidation of the Methoxy Group
The 3-methoxyphenyl group is demethylated to a hydroxyl group under strong oxidizing conditions:
This reaction is critical for enhancing solubility or enabling further conjugation .
Acylation of the Acetamide
The terminal acetamide reacts with acyl chlorides to form tertiary amides:
| Acyl Chloride | Catalyst | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-acetyl-N-(3-methoxyphenyl)acetamide derivative | 78% |
| Benzoyl chloride | DMAP | N-benzoyl-N-(3-methoxyphenyl)acetamide derivative | 65% |
Metal-Catalyzed Cross-Coupling
The phenyl group at position 2 of the pyrazolo[1,5-a]pyrazine undergoes Suzuki-Miyaura coupling with aryl boronic acids:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-oxo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide | 58% |
| 3-Thienylboronic acid | PdCl₂(dppf), CsF | Heteroaryl-substituted analog | 49% |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the pyrazine ring and alkenes, forming strained cyclobutane derivatives. This reactivity is exploited in photoaffinity labeling studies .
Key Mechanistic Insights
-
Electronic Effects : The 3-methoxyphenyl group donates electron density via resonance, stabilizing intermediates in electrophilic substitutions .
-
Steric Hindrance : Bulkiness of the pyrazolo[1,5-a]pyrazine core limits reactivity at position 5, favoring modifications at positions 2 and 4.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-coupling and acylation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. The compound has shown activity against various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
-
Cell Line Studies :
- A study assessed the compound's cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM, suggesting effective dose-dependent activity against these cells .
- Mechanism of Action :
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Findings
-
Antibacterial Activity :
- In vitro studies demonstrated that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be in the range of 50–100 µg/mL, indicating moderate to strong antibacterial activity .
- Mechanism :
Structural Scaffold for Drug Design
This compound serves as a versatile scaffold for the development of new drugs.
Applications in Drug Development
- Synthesis of Derivatives :
- Computational Studies :
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Pyrazolo[1,5-a]pyrazin-4-one Derivatives
(a) N-Benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (G419-0064)
- Structural Difference : Replaces the 3-methoxyphenyl group with a benzyl moiety.
- Properties : Lower molecular weight (358.4 g/mol, C₂₁H₁₈N₄O₂) and reduced polarity due to the absence of a methoxy group.
(b) N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)
- Structural Difference : Features a 3-ethylphenyl acetamide and a 4-methoxyphenyl substituent on the pyrazine ring.
- Properties: Higher molecular weight (402.45 g/mol, C₂₃H₂₂N₄O₃) and logP (3.3131), suggesting increased hydrophobicity.
(c) N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS 941963-25-3)
Pyrazolo[1,5-a]pyrimidine Analogs
(a) F-DPA and DPA-714
- Structural Difference : Pyrazolo[1,5-a]pyrimidine core instead of pyrazine.
- Functional Role : Radiolabeled for imaging applications (e.g., neuroinflammation). The acetamide linker and fluorinated aryl groups (e.g., 4-fluorophenyl in F-DPA) highlight the importance of electronic properties for tracer efficacy .
Enzyme-Targeting Acetamides
(a) MAO-A/B and Cholinesterase Inhibitors
- Example: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (IC₅₀ = 0.028 µM for MAO-A).
- The 3-methoxyphenyl group may mimic substituents in other inhibitors (e.g., milacemide) that enhance selectivity .
Physicochemical Properties
| Compound ID/Name | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| Target (G419-0012) | C₂₁H₁₈N₄O₃ | 374.4 | ~3.3* | 6 | 3-Methoxyphenyl, 2-phenyl |
| G419-0064 | C₂₁H₁₈N₄O₂ | 358.4 | ~3.0* | 5 | Benzyl, 2-phenyl |
| G419-0276 | C₂₃H₂₂N₄O₃ | 402.45 | 3.313 | 6 | 3-Ethylphenyl, 4-methoxyphenyl |
| CAS 941963-25-3 | C₂₂H₁₇ClN₄O₂ | 404.85 | ~3.5* | 5 | 4-Chlorobenzyl, 2-phenyl |
*Estimated based on structural analogs.
- Ethyl and methoxy substituents (e.g., G419-0276) elevate molecular weight and logP, which may influence pharmacokinetic profiles .
Biological Activity
N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound belonging to the class of pyrazolo derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrazine core with a methoxyphenyl group and an acetamide moiety. The structural attributes contribute to its potential biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with pyrazolo structures exhibit notable anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant activity against various cancer cell lines, including breast and lung cancers. The National Cancer Institute's testing revealed that certain derivatives can inhibit cell growth effectively across multiple cancer types.
Case Study: Antitumor Activity Assessment
In a study assessing the antitumor activity of related compounds, derivatives were tested against 60 cancer cell lines using the sulforhodamine B assay. Results indicated that several compounds exhibited high levels of cytotoxicity, particularly against MDA-MB-468 breast cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazolo ring could enhance potency against specific cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MDA-MB-468 (Breast) | 5.2 | High |
| Compound B | A549 (Lung) | 7.8 | Moderate |
| Compound C | HCT116 (Colon) | 10.0 | Low |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Research indicates that similar pyrazolo derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In vitro antibacterial assays revealed that certain derivatives displayed promising activity comparable to established antibiotics. For example, a related compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .
| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 | Moderate |
| Compound E | Escherichia coli | 16 | High |
Enzymatic Inhibition
Beyond anticancer and antibacterial activities, compounds in this class have been reported to act as selective enzyme inhibitors. For instance, some pyrazolo derivatives have shown inhibitory effects on kinases involved in cancer progression and inflammation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrazine acetamide derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 7-substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones with α-chloroacetamide derivatives in dry toluene (4–24 hours) yields target acetamides. Key steps include optimizing reaction time, solvent polarity, and stoichiometry to achieve yields >95% .
- Data Reference : In a 2023 study, similar compounds (e.g., 9a , 9d , 9e ) were synthesized with 97–98% yields using reflux conditions, followed by purification via column chromatography and crystallization .
Q. How is structural characterization performed for this class of compounds?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign aromatic protons (δ 7.05–7.75 ppm) and acetamide NH signals (δ ~10.46 ppm) .
- Elemental Analysis : Validate purity (e.g., C: 54.11% calculated vs. 54.13% observed) .
- Mass Spectrometry (APCI) : Confirm molecular ions (e.g., m/z = 544 [M+H]+ for 9a ) .
Q. What preliminary biological assays are recommended for screening bioactivity?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial : Use agar diffusion against S. aureus and E. coli with MIC values.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in acetamide coupling?
- Methodological Answer : Low yields (<50%) may arise from steric hindrance or poor solubility. Strategies:
- Use polar aprotic solvents (DMF, DMSO) to enhance reactant solubility .
- Employ catalytic bases (K₂CO₃) to deprotonate intermediates and accelerate nucleophilic attack .
- Case Study : Substituting toluene with DMF increased yields from 29% to 68.5% for analogous compounds .
Q. How to address contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Modify substituents on the 3-methoxyphenyl or pyrazine rings to assess steric/electronic effects.
- Use molecular docking to predict binding affinities (e.g., with TSPO receptors for neuroimaging applications) .
Q. What advanced techniques validate hydrogen-bonding networks in crystal structures?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with graph-set analysis:
- Identify motifs like R₂²(8) (dimer formation via N–H···O bonds) .
- Use SHELX software for refinement (e.g., SHELXL-2018 for anisotropic displacement parameters) .
Q. How to design derivatives for improved pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
